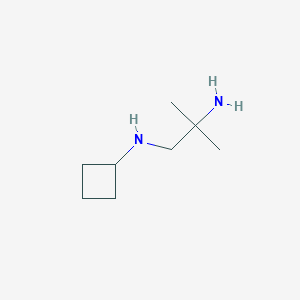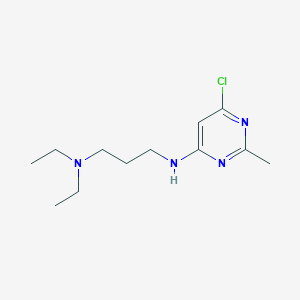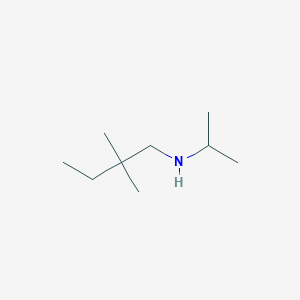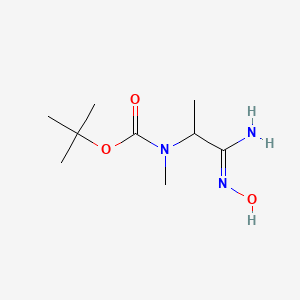
6-chloro-2-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine
Descripción general
Descripción
6-Chloro-2-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine, commonly referred to as 6-CMTPA, is a synthetic compound with a wide variety of applications in scientific research. It has been used extensively in laboratory experiments, particularly in the fields of organic chemistry, biochemistry, and pharmacology. 6-CMTPA is a small molecule that is easily manipulated and has a number of unique characteristics that make it an ideal tool for scientific research.
Aplicaciones Científicas De Investigación
Antiviral Activity
The pyrimidin-4-amine scaffold, due to its structural similarity to nucleotides, has been explored for its potential antiviral properties. Compounds with this core structure have been synthesized and tested against a variety of viral pathogens. They are believed to interfere with viral replication by mimicking the natural substrates of viral enzymes or by inhibiting the enzymes involved in viral nucleic acid synthesis .
Anticancer Research
Pyrimidin-4-amines have shown promise in anticancer research, particularly as kinase inhibitors. These compounds can inhibit cell growth and proliferation by targeting specific kinases involved in cell cycle regulation. This makes them valuable candidates for the development of new anticancer drugs .
Agricultural Applications: Fungicides
In agriculture, pyrimidin-4-amine derivatives have been used to design fungicides. Their mode of action typically involves the inhibition of mitochondrial electron transport in fungi, which is crucial for their energy production. This results in the effective control of various plant diseases, enhancing crop yield and quality .
Antimicrobial Properties
Research into the antimicrobial properties of pyrimidin-4-amines has revealed their potential to act against a broad spectrum of bacteria and fungi. These compounds can be designed to target specific microbial enzymes or pathways, leading to the development of new antimicrobial agents .
Enzyme Inhibition
Pyrimidin-4-amines are explored for their ability to inhibit various enzymes, such as cholinesterases and phosphodiesterases. By modulating the activity of these enzymes, they can be used to treat diseases like Alzheimer’s and cardiovascular disorders .
Material Science
The chemical structure of pyrimidin-4-amines allows for their use in material science, particularly in the creation of organic semiconductors and light-emitting diodes (LEDs). Their electronic properties can be fine-tuned for specific applications in electronic devices .
Propiedades
IUPAC Name |
6-chloro-2-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClF3N3/c1-4-13-5(8)2-6(14-4)12-3-7(9,10)11/h2H,3H2,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNJTQBOBRXMGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{1-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467415.png)





![{1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467424.png)
![[1-(2,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467425.png)


![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1467432.png)
![1-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propan-2-ol](/img/structure/B1467434.png)

![[1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467437.png)